

# An In-depth Technical Guide to the Mass Spectrum of Ethyl 6-Hydroxyoctanoate

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## Compound of Interest

Compound Name: Ethyl 6-hydroxyoctanoate

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This technical guide provides a detailed analysis of the mass spectrum of **ethyl 6-hydroxyoctanoate**, a molecule of interest in various research and development contexts. The information presented herein is essential for the structural elucidation and analytical characterization of this compound and related substances.

## Introduction

**Ethyl 6-hydroxyoctanoate** ( $C_{10}H_{20}O_3$ , Molecular Weight: 188.26 g/mol) is a bifunctional molecule containing both an ester and a hydroxyl group. Understanding its mass spectrometric behavior is crucial for its identification and quantification in complex matrices. This guide will focus on the fragmentation patterns observed under electron ionization (EI), a common and informative mass spectrometry technique.<sup>[1]</sup> EI is considered a "hard" ionization method that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure.<sup>[1]</sup>

## Predicted Mass Spectrum Data

The mass spectrum of **ethyl 6-hydroxyoctanoate** is characterized by a series of fragment ions resulting from specific bond cleavages. The molecular ion peak ( $[M]^+$ ) is expected at a mass-to-charge ratio ( $m/z$ ) of 188. While it may be of low intensity or even absent in some EI spectra of aliphatic compounds, its observation confirms the molecular weight.<sup>[2]</sup> The most prominent peaks arise from characteristic fragmentation pathways of esters and alcohols.

m/z	Proposed Fragment Ion	Formula	Description of Loss	Relative Abundance
188	$[\text{CH}_3(\text{CH}_2)_2(\text{CHOH})(\text{CH}_2)_4\text{COOCH}_2\text{CH}_3]^+$	$[\text{C}_{10}\text{H}_{20}\text{O}_3]^+$	Molecular Ion	Low
170	$[\text{M} - \text{H}_2\text{O}]^+$	$[\text{C}_{10}\text{H}_{18}\text{O}_2]^+$	Loss of water (dehydration) from the hydroxyl group	Moderate
143	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$	$[\text{C}_8\text{H}_{15}\text{O}_2]^+$	$\alpha$ -cleavage: loss of the ethoxy radical	Moderate
115	$[\text{CH}_2(\text{CH}_2)_2(\text{CHOH})(\text{CH}_2)_4]^+$	$[\text{C}_8\text{H}_{15}\text{O}]^+$	Cleavage at the ester group	Moderate to High
101	$[\text{HO}(\text{CH}_2)_4\text{COOCH}_2\text{CH}_3]^+$	$[\text{C}_5\text{H}_9\text{O}_3]^+$	Cleavage of the alkyl chain	Moderate
88	$[\text{CH}_2(\text{CHOH})\text{COOCH}_2\text{CH}_3]^+$	$[\text{C}_4\text{H}_8\text{O}_3]^+$	McLafferty Rearrangement	High (often the base peak)
73	$[\text{COOCH}_2\text{CH}_3]^+$	$[\text{C}_3\text{H}_5\text{O}_2]^+$	Ester functional group fragment	Moderate
45	$[\text{OCH}_2\text{CH}_3]^+$	$[\text{C}_2\text{H}_5\text{O}]^+$	Ethoxy ion	Moderate
43	$[\text{CH}_3\text{CH}_2\text{CO}]^+$	$[\text{C}_3\text{H}_3\text{O}]^+$	Acylium ion from McLafferty rearrangement product	High
29	$[\text{CH}_2\text{CH}_3]^+$	$[\text{C}_2\text{H}_5]^+$	Ethyl group	Moderate

## Key Fragmentation Pathways

The fragmentation of **ethyl 6-hydroxyoctanoate** under electron ionization is primarily governed by the functional groups present: the ethyl ester and the secondary alcohol.

- **α-Cleavage:** This involves the cleavage of bonds adjacent to the carbonyl group of the ester. The loss of the ethoxy radical ( $\bullet\text{OCH}_2\text{CH}_3$ ) results in an acylium ion at  $m/z$  143.
- **McLafferty Rearrangement:** A characteristic fragmentation for carbonyl compounds with a  $\gamma$ -hydrogen.<sup>[3][4]</sup> A six-membered transition state leads to the elimination of a neutral alkene (ethylene in the case of the ester) and the formation of a resonance-stabilized enol radical cation. For **ethyl 6-hydroxyoctanoate**, this is predicted to be a major fragmentation pathway, potentially leading to the base peak at  $m/z$  88.
- **Dehydration:** The hydroxyl group can readily lose a molecule of water (18 Da), leading to a peak at  $m/z$  170.<sup>[2][3]</sup> This is a common fragmentation for alcohols.
- **Alkyl Chain Cleavage:** Fragmentation can occur along the hydrocarbon chain, leading to a series of peaks separated by 14 Da (corresponding to  $\text{CH}_2$  groups).<sup>[2]</sup>

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for obtaining the mass spectrum of **ethyl 6-hydroxyoctanoate**.

### 4.1. Sample Preparation:

- Dissolve a small amount of **ethyl 6-hydroxyoctanoate** in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

### 4.2. Instrumentation:

- A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.<sup>[1]</sup>

### 4.3. GC Conditions:

- Injector Temperature: 250 °C

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Final hold: 5 minutes at 280 °C.

#### 4.4. MS Conditions:

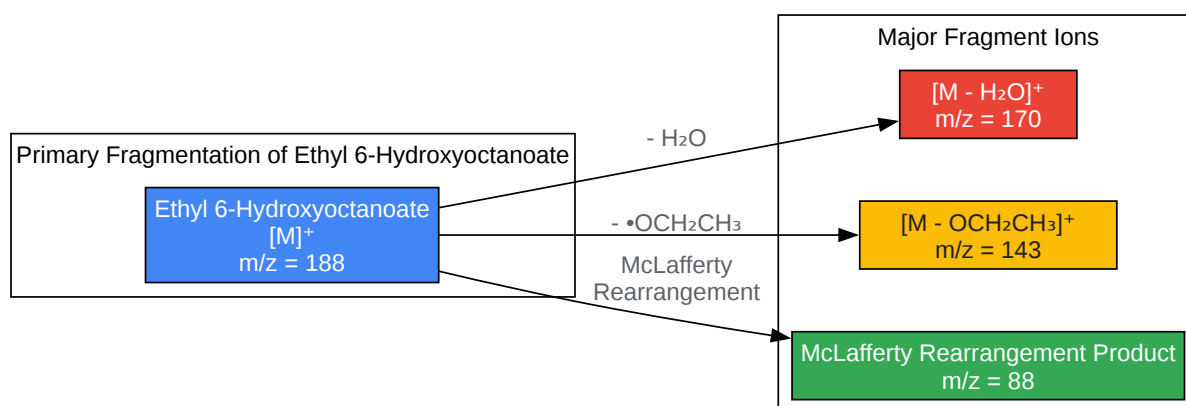
- Ionization Mode: Electron Ionization (EI).[\[1\]](#)
- Electron Energy: 70 eV.[\[1\]](#)
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes.

#### 4.5. Data Analysis:

- Identify the peak corresponding to **ethyl 6-hydroxyoctanoate** in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern and compare it to the predicted data and library spectra if available.

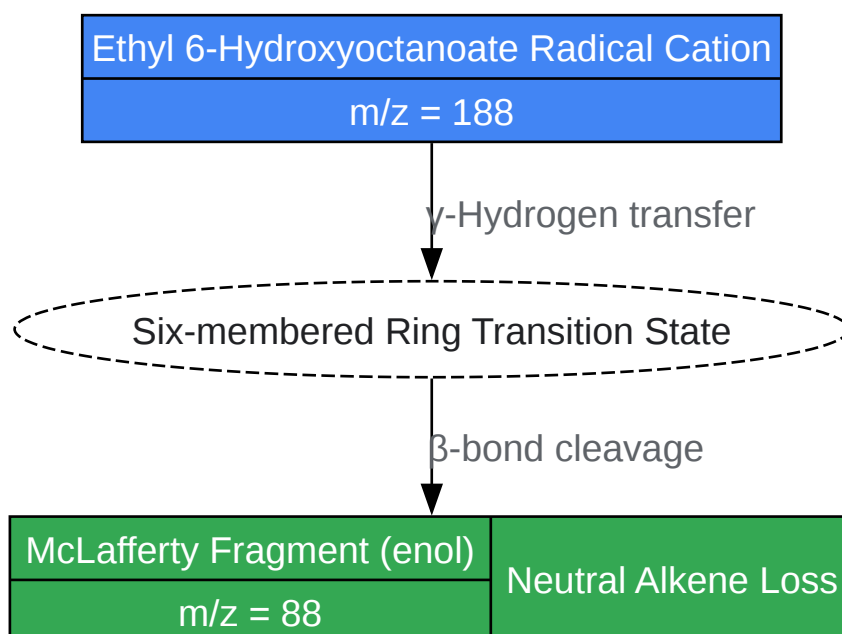
## Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of **ethyl 6-hydroxyoctanoate**.



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Caption: Primary fragmentation pathways of **ethyl 6-hydroxyoctanoate**.



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Caption: Detailed mechanism of the McLafferty rearrangement.

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